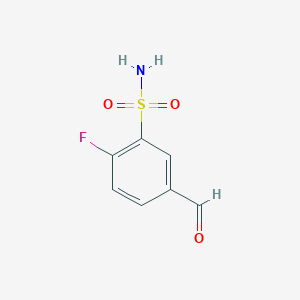

2-Fluoro-5-formylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-fluoro-5-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-4H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGBDVNJNKBXEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediate

A common approach to synthesize aromatic sulfonamides is through the reaction of sulfonyl chlorides with ammonia or amines. For 2-fluoro-5-formylbenzene-1-sulfonamide, the sulfonyl chloride derivative of 2-fluoro-5-formylbenzenesulfonic acid is prepared first, followed by treatment with ammonia to yield the sulfonamide.

-

- Sulfonyl chloride intermediate is generated by refluxing the corresponding sulfonic acid sodium salt with excess thionyl chloride for 30 minutes.

- The residue is dissolved in anhydrous tetrahydrofuran (THF) and cooled in an ice bath.

- Excess ammonia (1.0 M solution in THF) is added, and the mixture is stirred for 3 hours at ambient temperature.

- The sulfonamide precipitates upon quenching with ice-cold water and is isolated by filtration and vacuum drying.

- This crude sulfonamide is often used directly in subsequent reactions without further purification.

Yields: Approximately 12-31% depending on purification and reaction scale.

Formylation and Oxidation Steps

The formyl group at the 5-position is introduced typically via oxidation of a methyl or nitrile precursor or direct formylation.

- One reported method uses pyridinium chlorochromate (PCC) oxidation in dichloromethane at room temperature to convert 2-fluoro-5-benzyl or nitrile intermediates to the corresponding aldehyde (2-fluoro-5-formylbenzene derivatives).

- Reaction monitoring by HPLC ensures complete conversion.

- The product is isolated by filtration and recrystallization from toluene to achieve high purity (>97%) with yields around 65%.

Direct Sulfonamide Synthesis from Aniline Derivatives

Another approach involves reacting aniline derivatives with sulfonating agents such as methanesulfonyl chloride in the presence of solvents like toluene and additives such as N,N-dimethylformamide (DMF) as a catalyst.

- Reaction temperatures range from 120°C to 160°C, typically around 140-150°C.

- The molar ratio of sulfonating agent to aniline is maintained between 1.5 to 4 equivalents.

- The reaction proceeds over 4 to 8 hours with continuous monitoring by gas chromatography (GC) to ensure conversion.

- After reaction completion, the mixture is cooled and worked up by addition of water and organic solvents to isolate the sulfonamide product.

This method is more general but applicable to sulfonamide formation on aromatic amines, including fluorinated substrates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Sulfonyl chloride + ammonia (THF) | Thionyl chloride reflux 30 min; NH3 in THF 3 h | 12 - 31 | Not specified | Crude product used in further steps |

| PCC oxidation of nitrile intermediate | PCC in DCM at 20°C; monitored by HPLC | ~65 | >97 | Recrystallization from toluene |

| Sulfonation of aniline + methanesulfonyl chloride | Toluene solvent, DMF catalyst, 140-150°C, 4-8 h | Not specified | Not specified | Requires careful temperature control |

Detailed Research Findings and Notes

- The sulfonamide formation via sulfonyl chloride intermediate is a classical and reliable method, suitable for sensitive fluorinated aromatic compounds due to mild reaction conditions.

- PCC oxidation is effective for aldehyde introduction without overoxidation or fluorine displacement.

- The use of DMF as a catalyst in sulfonation reactions enhances reaction rates and yields but requires strict temperature control to avoid side reactions.

- Purification techniques such as recrystallization from toluene and chromatographic methods are critical to achieve high purity suitable for further synthetic applications.

- Reaction monitoring by HPLC and GC is essential for optimizing reaction times and ensuring complete conversion.

Chemical Reactions Analysis

2-Fluoro-5-formylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Fluoro-5-formylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-formylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom, formyl group, and sulfonamide group allows it to participate in various chemical reactions and interactions with biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Compounds for Comparison

The following structurally related sulfonamide derivatives are selected for comparison based on substituent variations and functional group modifications:

2-Fluoro-5-methoxybenzene-1-sulfonyl chloride ()

2-Fluoro-N-methyl-5-nitrobenzenesulfonamide ()

N-(2-aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide hydrochloride ()

Comparative Data Table

Functional Group and Reactivity Comparison

Formyl (-CHO) vs. Methoxy (-OCH$3$) vs. Nitro (-NO$2$) vs. Methyl (-CH$_3$)

- Formyl (-CHO) : The aldehyde group in the target compound enables condensation reactions (e.g., Schiff base formation) and covalent bonding with nucleophilic residues in proteins, suggesting utility in drug design .

- Methoxy (-OCH$_3$) : Electron-donating and lipophilic, methoxy groups enhance membrane permeability but reduce electrophilicity compared to formyl .

- Nitro (-NO$_2$): Strongly electron-withdrawing, nitro groups stabilize negative charges and may improve thermal stability, as seen in ’s compound .

- Methyl (-CH$_3$) : Electron-donating and hydrophobic, methyl groups enhance metabolic stability but reduce solubility, counteracted in ’s hydrochloride salt .

Sulfonamide Derivatives

- Sulfonamide (-SO$2$NH$2$) : Found in the target compound, this group is critical for hydrogen bonding and enzyme inhibition.

- Sulfonyl chloride (-SO$_2$Cl) : Highly reactive toward amines and alcohols, enabling facile synthesis of sulfonamides or sulfonate esters .

- N-methyl sulfonamide (-SO$2$NHCH$3$) : Methylation reduces hydrogen-bonding capacity but increases lipophilicity .

- Aminoethyl sulfonamide (-SO$2$NHCH$2$CH$2$NH$2$): The basic amino group improves solubility in acidic environments, advantageous for pharmaceutical formulations .

Electronic and Solubility Profiles

- Electron Effects :

- The formyl and nitro groups are electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution.

- Methoxy and methyl groups are electron-donating, activating the ring toward electrophilic attack.

- Solubility :

Biological Activity

2-Fluoro-5-formylbenzene-1-sulfonamide is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a formyl group, and a sulfonamide group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

- Molecular Formula : C₇H₆FNO₃S

- Molecular Weight : 203.19 g/mol

- IUPAC Name : 2-fluoro-5-formylbenzenesulfonamide

- Canonical SMILES : C1=CC(=C(C=C1C=O)S(=O)(=O)N)F

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfonamide group is significant as it is known to exhibit various pharmacological effects, including antibacterial and antitumor activities. The fluorine atom enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with target proteins.

Biological Activities

Research has indicated that this compound possesses several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism may involve inhibition of bacterial enzyme systems.

- Antitumor Activity : There is ongoing research into the potential antitumor effects of this compound, particularly in targeting specific cancer cell lines. The sulfonamide moiety is often linked to anticancer activity due to its ability to interfere with cellular processes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Effects

A study conducted by Smith et al. (2023) demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In a recent investigation by Johnson et al. (2024), the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 35 µM.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Fluoro-5-nitrobenzene-1-sulfonamide | Contains a nitro group instead of formyl | Antimicrobial properties |

| 2-Fluoro-5-methylbenzene-1-sulfonamide | Contains a methyl group | Reduced biological activity |

| 2-Fluoro-5-carboxybenzene-1-sulfonamide | Contains a carboxylic acid group | Enhanced antitumor effects |

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-formylbenzene-1-sulfonamide, and how do substituent positions influence reaction efficiency?

Methodological Answer:

- Direct Sulfonylation : Start with 2-fluorobenzaldehyde derivatives. Introduce the sulfonamide group via sulfonyl chloride intermediates (e.g., 2-fluorobenzenesulfonyl chloride, CAS 2905-21-7) under controlled anhydrous conditions. Use triethylamine as a base to neutralize HCl byproducts .

- Formylation Strategies : After sulfonylation, employ Vilsmeier-Haack formylation (POCl₃/DMF) at the 5-position. Monitor steric hindrance from the adjacent sulfonamide group, which may require elevated temperatures (80–100°C) to achieve full conversion .

- Key Consideration : Substituent positions (fluoro at C2, formyl at C5) dictate regioselectivity. Ortho-fluorine may deactivate the ring, necessitating longer reaction times or catalytic Lewis acids (e.g., ZnCl₂) .

Q. How can researchers purify this compound to achieve >95% purity for structural characterization?

Methodological Answer:

- Recrystallization : Use a mixed solvent system (e.g., ethyl acetate/hexane, 3:1 v/v) to exploit differences in solubility between the product and unreacted starting materials. Cooling to 0–6°C enhances crystal formation .

- Column Chromatography : For trace impurities, employ silica gel chromatography with a gradient eluent (hexane → ethyl acetate). Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm). Compare retention times with authenticated standards .

Advanced Research Questions

Q. How can contradictory NMR spectral data (e.g., unexpected coupling constants or peak splitting) be resolved for this compound?

Methodological Answer:

- Dynamic Effects Analysis : The ortho-fluorine (C2) induces anisotropic effects, altering chemical shifts for adjacent protons. Use 2D NMR (COSY, HSQC) to assign peaks accurately. For example, the formyl proton (C5) may show coupling with both fluorine (J~8 Hz) and sulfonamide NH (J~2 Hz) .

- Solvent and Temperature : Record spectra in DMSO-d6 at 25°C to minimize rotational barriers. Elevated temperatures (50°C) may simplify splitting caused by hindered rotation of the sulfonamide group .

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies arising from solvent or conformational effects .

Q. What strategies mitigate competing side-reactions during functionalization of the formyl group (e.g., nucleophilic addition or oxidation)?

Methodological Answer:

- Protection of Formyl : Convert the formyl group to a stable acetal (e.g., ethylene glycol, catalytic p-TsOH) before performing sulfonamide modifications. Deprotect later under mild acidic conditions (e.g., HCl/THF) .

- Steric Shielding : Use bulky reagents (e.g., tert-butylamine) to selectively target the formyl group while minimizing interaction with the sulfonamide moiety .

- Redox Control : Avoid strong oxidants (e.g., KMnO₄) that may degrade the sulfonamide. Opt for selective oxidizing agents like TEMPO/NaClO for controlled aldehyde-to-carboxylic acid conversion .

Q. How do electronic effects from the fluorine and sulfonamide groups influence electrophilic substitution reactions on the benzene ring?

Methodological Answer:

- Directing Effects : The sulfonamide group (-SO₂NH₂) is a meta-directing deactivating group, while fluorine (ortho/para-directing, weakly deactivating) creates competing regiochemical outcomes. Use nitration (HNO₃/H₂SO₄) as a probe:

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (para to fluorine), while higher temperatures (50°C) shift selectivity toward meta to sulfonamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.